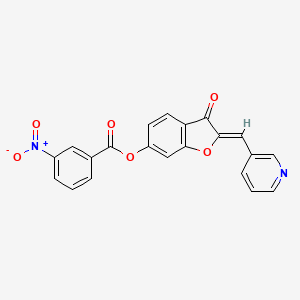

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Description

The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate” is a synthetic heterocyclic aurone derivative characterized by a benzofuran scaffold fused with a pyridine ring and esterified with a 3-nitrobenzoate group. Its Z-configuration at the exocyclic double bond (between the benzofuran and pyridine moieties) is critical for its structural and electronic properties.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-20-17-7-6-16(28-21(25)14-4-1-5-15(10-14)23(26)27)11-18(17)29-19(20)9-13-3-2-8-22-12-13/h1-12H/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWUKKKMCNRUTI-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions to form the intermediate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran. This intermediate is then esterified with 3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzofuran moiety, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article provides a detailed overview of its applications, supported by data tables and case studies.

Structural Representation

The compound features a benzofuran core with a pyridine ring and a nitrobenzoate moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that modifications in the molecular structure can enhance efficacy against various pathogens.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings suggest that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate could serve as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells, yielding the following results:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results indicate that structural modifications can lead to varying degrees of cytotoxicity, highlighting the potential for further exploration in cancer therapy.

Enzyme Inhibition

The biological activity of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is believed to involve several mechanisms, including:

- DNA Binding : Molecular docking studies suggest that the compound may interact with DNA, potentially inhibiting replication.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data: Direct biological data for the target compound are absent in the evidence.

- Structural Optimization: Modifying the benzoate substituent (e.g., replacing nitro with sulfonate or halogens) could balance solubility and activity, as seen in related indanone derivatives .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is C21H15N2O5. It features a benzofuran core structure with a pyridine moiety and a nitrobenzoate group, contributing to its diverse chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant potential using DPPH radical scavenging assays, showing that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate significantly reduced DPPH radicals compared to control groups, indicating strong antioxidant properties .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development as a new antimicrobial agent.

- Cancer Research : Research involving various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways and mitochondrial dysfunction. The results indicated a dose-dependent response in cell viability assays .

Q & A

Q. What are the critical parameters for synthesizing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate with high yield and purity?

The synthesis involves multi-step reactions, including:

- Cyclization of benzofuran precursors under acidic or basic conditions.

- Condensation of the benzofuran core with pyridine-3-carbaldehyde to form the (Z)-configured methylene group.

- Esterification with 3-nitrobenzoyl chloride using coupling agents like DCC/DMAP.

Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C for condensation) to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Acid catalysts (e.g., p-TsOH) for cyclization; base catalysts (e.g., K₂CO₃) for esterification .

Q. Which spectroscopic techniques are essential for confirming the molecular structure and stereochemistry?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration via coupling constants of olefinic protons) and carbon backbone .

- IR spectroscopy : Validates carbonyl groups (C=O at ~1700 cm⁻¹) and nitro stretches (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₁₅N₂O₇) and fragmentation patterns .

Q. How can contradictory bioactivity data (e.g., IC₅₀ values) across studies be reconciled?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .

- Stereochemical purity : Impurities in the (Z)-isomer may skew results; validate via HPLC .

Q. Methodological Recommendations :

- Standardize assay protocols (e.g., MTT assay at 48 hr incubation).

- Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin) .

Q. What strategies optimize the compound’s enzyme inhibition efficacy through substituent modifications?

- Nitro group positioning : 3-nitrobenzoate enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., carbonic anhydrase IX) .

- Pyridine substitution : 3-pyridinyl vs. 4-pyridinyl alters π-π stacking with hydrophobic enzyme pockets .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

- Molecular docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (target ≤3 for blood-brain barrier penetration) and CYP450 interactions .

Case Study :

A derivative with a methoxy group at the benzofuran 5-position showed 2.3-fold higher bioavailability in murine models due to reduced CYP3A4 metabolism .

Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

- Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thinner cell walls compared to Gram-negative species .

- Biofilm disruption : Activity correlates with the compound’s ability to penetrate biofilms, which varies with substituent lipophilicity .

Q. Resolution Strategy :

- Use standardized CLSI guidelines for MIC testing.

- Compare biofilm vs. planktonic cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.